molecular formula C10H12FNO2 B2412963 D-2-Methyl-4-fluorophe CAS No. 1213186-81-2

D-2-Methyl-4-fluorophe

Cat. No. B2412963
CAS RN: 1213186-81-2
M. Wt: 197.209
InChI Key: WDSUDTPFZZINJC-SECBINFHSA-N
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Description

D-2-Methyl-4-fluorophe, also known as D-2-Methyl-4-fluorophenylalanine, is a chemical compound with the CAS number 1213186-81-2 . It is also referred to as ®-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid .

Scientific Research Applications

Synthesis and Analytical Characterizations

Research has been conducted on substances based on the 1,2-diarylethylamine template, including 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), for various potential clinical applications. These studies include comprehensive analytical characterizations using mass spectrometry, chromatography, and spectroscopy techniques, contributing to the differentiation of isomers and understanding the chemical properties of these compounds (Dybek et al., 2019).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP), a related compound, serves as a platform for developing chemosensors detecting various analytes, including metal ions and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, underscoring the importance of this fluorophoric platform in sensing technology (Roy, 2021).

Photoinduced Charge Transfer and Photophysical Characteristics

Studies on fluorophores like (2Z)-3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile (DPM) have revealed their potential in organic photoemitting diodes. Research includes synthesizing these compounds and examining their emission characteristics in various media, contributing to the development of efficient photoemitting devices (Asiri et al., 2015).

Synthesis of Metal Phthalocyanines

New metal-free and metal phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized for potential applications in materials science. These compounds have been characterized using various spectroscopic techniques, contributing to the development of new materials with specific electronic and optical properties (Kahveci et al., 2007).

Molecular Structure and Spectral Investigations

The synthesis and characterization of compounds like methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate (MFMSF) have been conducted, including crystal structure analysis and spectral investigations. These studies contribute to understanding the molecular geometry and electronic properties of these compounds, with implications for their biological activities and potential applications in medicine and materials science (Murugavel et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, ALPHA-METHYL-L-4-FLUOROPHE, advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(2R)-2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSUDTPFZZINJC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid

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